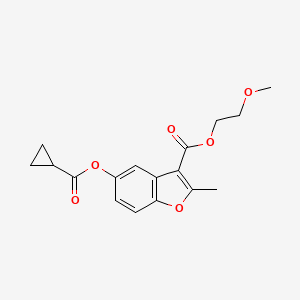

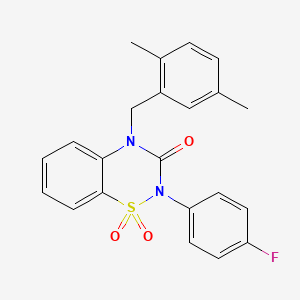

![molecular formula C22H20FN5O3 B2549195 N-(2-(5-(4-fluorobencil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-2-fenoxiacetamida CAS No. 921917-45-5](/img/structure/B2549195.png)

N-(2-(5-(4-fluorobencil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-2-fenoxiacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

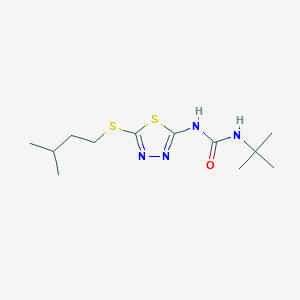

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol se han investigado por su potencial antiviral. En el caso de nuestro compuesto, los estudios han demostrado que posee actividad inhibitoria contra la influenza A. Específicamente, el compuesto 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo demostró un valor de IC50 de 7,53 μmol/L contra la influenza A, con un alto índice de selectividad (SI) de 17,1 para el virus CoxB3 .

Además, los derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida del indol exhibieron una potente actividad antiviral contra el virus Coxsackie B4, con valores de IC50 que van desde 0,4 a 2,1 μg/mL .

Efectos neuroquímicos

La investigación ha explorado los efectos neuroquímicos de los compuestos relacionados. Por ejemplo, 4-(2-cloro-4-fluorobencil)-3-(2-tienil)-1,2,4-triazol (un compuesto estructuralmente relacionado) se estudió en un modelo de epilepsia inducida por pentilentetrazol (PTZ). El grupo tratado con PTZ mostró alteraciones en los niveles de neurotransmisores, incluida la disminución de la serotonina (5-HT) y el aumento de la norepinefrina (NM) y el ácido gamma-aminobutírico (GABA) en el tejido cerebral .

Actividad antibacteriana

Si bien no está directamente relacionado con nuestro compuesto, se ha investigado la síntesis de derivados de base de Schiff que contienen indol para la actividad antibacteriana. La síntesis asistida por microondas de estos derivados dio como resultado un mejor rendimiento (85–96%) y tiempos de reacción significativamente reducidos (4–8 minutos) en comparación con los métodos convencionales .

Degradación ambiental

En estudios ambientales, se han explorado las cinéticas de degradación de N-(2-(5-(4-fluorobencil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-2-fenoxiacetamida. Los investigadores investigaron las cinéticas de hidrólisis y fotólisis, así como los posibles intermediarios de degradación. Comprender su destino en el agua es crucial para la evaluación del riesgo ambiental .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

Similar compounds have been found to inhibit certain enzymes , suggesting that this compound may also act as an inhibitor.

Biochemical Pathways

Similar compounds have been found to affect various biological activities , suggesting that this compound may also affect multiple pathways.

Pharmacokinetics

Similar compounds have shown good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability .

Result of Action

Similar compounds have been found to have various biological activities , suggesting that this compound may also have multiple effects.

Action Environment

Similar compounds have been found to have various biological activities under different conditions , suggesting that this compound may also be influenced by environmental factors.

Propiedades

IUPAC Name |

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3/c23-17-8-6-16(7-9-17)13-27-15-25-21-19(22(27)30)12-26-28(21)11-10-24-20(29)14-31-18-4-2-1-3-5-18/h1-9,12,15H,10-11,13-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOUTFFAZSWLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine](/img/structure/B2549113.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2549115.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)

![N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2549128.png)

![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)